Cas no 201206-92-0 (1,1'-Binaphthalene, 3,3'-diiodo-2,2'-dimethoxy-)
201206-92-0 structure
Product Name:1,1'-Binaphthalene, 3,3'-diiodo-2,2'-dimethoxy-
CAS-nummer:201206-92-0
MF:C22H16I2O2
MW:566.170190811157
CID:2840285
PubChem ID:5045943
Update Time:2025-04-21
1,1'-Binaphthalene, 3,3'-diiodo-2,2'-dimethoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- HIZWAQDKAGRIPL-UHFFFAOYSA-N
- SCHEMBL3917069
- (+/-)-3,3'-diiodo-2,2'-dimethoxy-1,1'-binaphthyl
- (-/+)-3,3'-diiodo-2,2'-dimethoxy-1,1'-binaphthyl
- 180507-30-6
- 201206-92-0
- (S)-3,3'-Diiodo-2,2'-dimethoxy-1,1'-binaphthalene
- 3,3'-DIIODO-2,2'-DIMETHOXY-1,1'-BINAPHTHYL
- DTXSID10407763
- AKOS024427013
- DTXCID60358615
- 1,1'-Binaphthalene, 3,3'-diiodo-2,2'-dimethoxy-
- 3,3'-DIIODO-2,2'-DIMETHOXY-(1,1')BINAPHTHALENYL
- 3,3'-Diiodo-2,2'-dimethoxy-1,1'-binaphthalene
-
- Inchi: 1S/C22H16I2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h3-12H,1-2H3
- InChI-sleutel: HIZWAQDKAGRIPL-UHFFFAOYSA-N
- LACHT: IC1=CC2C=CC=CC=2C(=C1OC)C1=C(C(=CC2C=CC=CC1=2)I)OC
Berekende eigenschappen
- Exacte massa: 565.92397Da
- Monoisotopische massa: 565.92397Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 3
- Complexiteit: 431
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.3
- Topologisch pooloppervlak: 18.5Ų
1,1'-Binaphthalene, 3,3'-diiodo-2,2'-dimethoxy- Gerelateerde literatuur
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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